molecular formula C18H19N3OS B2818634 (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441289-54-9

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2818634
CAS-Nummer: 441289-54-9
Molekulargewicht: 325.43
InChI-Schlüssel: IBUAUTUVQXWGOQ-VHEBQXMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical sciences known for its diverse biological activities. Benzothiazole compounds are frequently investigated for their potential to interact with central nervous system targets, with some derivatives demonstrating neuroleptic, antipsychotic, and analgesic activities in preclinical research . The structural motif of a benzamide linked to a benzothiazole ring is a key feature in several bioactive molecules, and the specific substitution pattern with dimethylamino groups is often associated with optimized electronic properties and binding affinity. The mechanism of action for benzothiazole derivatives can vary significantly with their specific substitution patterns, but they are commonly explored as receptor antagonists, enzyme inhibitors, and for their potential to disrupt key pathological pathways in various disease models . Research into related analogues suggests potential applications in developing treatments for nervous system disorders, and as tools for probing biochemical mechanisms . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

4-(dimethylamino)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-5-10-15-16(11-12)23-18(21(15)4)19-17(22)13-6-8-14(9-7-13)20(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUAUTUVQXWGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3,6-dimethylbenzo[d]thiazol-2(3H)-amine. The reaction is carried out under acidic conditions, often using acetic acid as a solvent and catalyst. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to interact with histamine H3 receptors, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B, making it a potential multitargeted-directed ligand for the treatment of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name / ID Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Substituents Reference
Target Compound Not Reported Not Reported 4-(Dimethylamino), 3,6-dimethyl -
N-(5-Isoxazol-5-yl-3-phenyl-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 1606 Isoxazole, phenyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 1679, 1605 Acetyl, pyridinyl
N-(3-Allyl-4-(2,4-dimethylphenyl)thiazol-2(3H)-ylidene)-benzamide (5q) Not Reported Not Reported Allyl, 2,4-dimethylphenyl
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Not Reported Not Reported Unsubstituted benzo[d]thiazole
N-(3-Ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Not Reported Not Reported Sulfonyl, piperidinyl

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with sulfonyl (electron-withdrawing) in and acetyl in , affecting electronic density and reactivity.
  • Hydrophobicity: Methyl and ethyl substituents (target, , and ) enhance hydrophobicity compared to polar groups like sulfonyl or acetyl.
  • Melting Points: Thiadiazole derivatives (e.g., 8a, mp 290°C ) exhibit higher melting points than simpler benzamide-thiazole hybrids, likely due to increased rigidity and intermolecular interactions.

Biologische Aktivität

(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}S
  • Molecular Weight : Approximately 290.39 g/mol
  • CAS Number : 1135227-70-1

The structure features a thiazole ring and a dimethylamino group, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's ability to inhibit microbial growth makes it a candidate for further exploration in the development of new antibiotics.

Microorganism Activity Observed
Staphylococcus aureusInhibited growth
Escherichia coliModerate inhibition
Bacillus subtilisSignificant inhibition

Anticancer Potential

Studies have shown that thiazole derivatives can interact with specific molecular targets involved in cancer cell proliferation. The mechanism of action often involves the modulation of enzyme activity related to tumor growth. For example, compounds similar to this compound have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby altering their function.
  • Cell Cycle Interference : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Promoting oxidative stress within cancer cells leading to cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study tested various thiazole derivatives against common pathogens. The results showed that compounds similar to this compound exhibited promising antibacterial activity, particularly against S. aureus and E. coli .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that certain compounds significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to HDAC inhibition and subsequent apoptosis induction .
  • Fluorescent Probes Development : The compound's unique electronic properties have led to its exploration as a fluorescent probe in biological imaging techniques. This application highlights its versatility beyond traditional therapeutic uses .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : Synthesis typically involves a multi-step condensation reaction between a substituted benzamide and a dimethylbenzo[d]thiazole precursor. Key parameters include:
  • Temperature : 60–80°C to balance reaction rate and byproduct minimization.
  • Solvent : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance solubility and reaction efficiency .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O may accelerate imine formation.
  • Purification : Post-reaction, use column chromatography (silica gel) or preparative HPLC with a C18 column and acetonitrile/water gradient .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm for –N(CH₃)₂) and thiazole ring protons (δ ~7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ peak at m/z 381.1524 for C₂₁H₂₄N₄OS) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .

Q. How to design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays at 10 µM concentration .
  • Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to calculate IC₅₀ values .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Target Engagement Studies : Confirm binding to proposed targets (e.g., kinases) via SPR (KD measurements) or cellular thermal shift assays (CETSA) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified dimethylamino (e.g., diethylamino) or thiazole-methyl groups. Compare activity in dose-response assays .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like MMP-9 or PI3Kγ .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to bioactivity using multivariate regression .

Q. How to address poor aqueous solubility during formulation development?

  • Methodological Answer :
  • Co-Solvent Systems : Test solubilization in PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Amorphization : Prepare amorphous solid dispersions via spray drying (e.g., with PVP-VA64) and characterize by DSC/XRD .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via esterification of the amide .

Q. What methods ensure enantiomeric purity of the (E)-isomer during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate (E)/(Z) isomers .
  • Circular Dichroism (CD) : Confirm configuration by comparing experimental CD spectra to DFT-simulated spectra .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .

Q. How to investigate thermal degradation pathways under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Heat at 80°C/75% RH for 14 days. Monitor degradation via UPLC-PDA and identify products by LC-QTOF-MS .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C from high-temperature data .
  • Mechanistic Studies : Use DFT calculations (Gaussian 09) to model plausible degradation routes (e.g., hydrolysis of the amide bond) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.